5-Methyl-6,8-dioxo-5,6,7,8-tetrahydro-1,5-naphthyridine-2,7-dicarbonitrile
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Overview
Description
5-Methyl-6,8-dioxo-5,6,7,8-tetrahydro-1,5-naphthyridine-2,7-dicarbonitrile is a heterocyclic compound that belongs to the class of 1,5-naphthyridines. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry . The structure of this compound includes a naphthyridine core with two cyano groups and a methyl group, making it a versatile scaffold for various chemical reactions and applications.
Preparation Methods
The synthesis of 5-Methyl-6,8-dioxo-5,6,7,8-tetrahydro-1,5-naphthyridine-2,7-dicarbonitrile typically involves the condensation of appropriate precursors under specific conditions. One common method includes the reaction of alicyclic α, β-diketone with an α, β-diamine . Industrial production methods often utilize scalable and cost-effective routes to ensure high yields and purity of the final product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions with alkyl halides to form N-alkyl substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Methyl-6,8-dioxo-5,6,7,8-tetrahydro-1,5-naphthyridine-2,7-dicarbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits various biological activities, making it a candidate for drug development and biochemical studies.
Medicine: It has potential therapeutic applications due to its biological activity, including antimicrobial and anticancer properties.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other industrially relevant chemicals
Mechanism of Action
The mechanism of action of 5-Methyl-6,8-dioxo-5,6,7,8-tetrahydro-1,5-naphthyridine-2,7-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Compared to other similar compounds, 5-Methyl-6,8-dioxo-5,6,7,8-tetrahydro-1,5-naphthyridine-2,7-dicarbonitrile stands out due to its unique structure and versatile reactivity. Similar compounds include:
1,5-Naphthyridine derivatives: These compounds share the naphthyridine core but differ in their substituents and biological activities.
Indole derivatives: Indoles are another class of heterocyclic compounds with significant biological activities, but they have a different core structure compared to naphthyridines.
Triazolopyrazines: These compounds have a fused triazole-pyrazine ring system and are used in medicinal chemistry for their biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties .
Properties
Molecular Formula |
C11H6N4O2 |
---|---|
Molecular Weight |
226.19 g/mol |
IUPAC Name |
5-methyl-6,8-dioxo-1,5-naphthyridine-2,7-dicarbonitrile |
InChI |
InChI=1S/C11H6N4O2/c1-15-8-3-2-6(4-12)14-9(8)10(16)7(5-13)11(15)17/h2-3,7H,1H3 |
InChI Key |
XGEXAPLLFLGONH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)C(C1=O)C#N)N=C(C=C2)C#N |
Origin of Product |
United States |
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